N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains several functional groups and rings including a benzofuran ring, a thiazole ring, and a chromene ring . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Raval, Naik, and Desai (2012) demonstrated that derivatives of the compound, synthesized using a microwave-assisted technique, exhibited significant antibacterial and antifungal activities. This synthesis method proved to be environmentally benign and efficient (Raval, Naik, & Desai, 2012).
Antimicrobial Properties of Thiazole Substituted Coumarins : Parameshwarappa et al. (2009) synthesized a series of compounds related to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide. These compounds demonstrated notable antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Chemosensor Applications
- Detection of Cyanide Anions : Wang et al. (2015) developed coumarin benzothiazole derivatives, which can act as chemosensors for cyanide anions. These compounds undergo a color change in response to cyanide, making them useful for chemical detection (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Biological Activities and Applications
Synthesis and Bio-Evaluation of Amide Derivatives : Shah, Patel, Rajani, and Karia (2016) synthesized novel amide derivatives of the compound, evaluating them for potential antimicrobial, antifungal, and antimalarial activities. Their findings suggest potential applications in developing new therapeutic agents (Shah, Patel, Rajani, & Karia, 2016).
Potential Adenosine Receptor Ligands : Cagide, Borges, Gomes, and Low (2015) studied chromone-thiazole hybrids as potential ligands for human adenosine receptors. Their research contributes to the understanding of ligand-receptor binding, which is crucial in drug design (Cagide, Borges, Gomes, & Low, 2015).
Anticholinesterase Activity : Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Their study found significant activity toward AChE, indicating potential therapeutic applications (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).
Future Directions
Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, or studying the compound’s mechanism of action in more detail.
Mechanism of Action
Target of Action
The compound, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, is a complex molecule that contains two important heterocyclic structures: benzofuran and thiazole . Both benzofuran and thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant . .
Mode of Action
The mode of action of this compound is likely to be influenced by the presence of the benzofuran and thiazole moieties. Thiazoles are known to interact with biological targets in three possible orientations: nitrogen orientation, sulfur orientation, and parallel orientation . The orientation and the substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes . Similarly, benzofuran derivatives have been found
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-2-28-18-9-5-7-14-11-19(29-20(14)18)16-12-31-23(24-16)25-21(26)15-10-13-6-3-4-8-17(13)30-22(15)27/h3-12H,2H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGHYKQYXLADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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